molecular formula C6H11B B3037045 5-Bromo-2-methyl-1-pentene CAS No. 41182-50-7

5-Bromo-2-methyl-1-pentene

Cat. No. B3037045
CAS RN: 41182-50-7
M. Wt: 163.06 g/mol
InChI Key: MNDPGMGRNPDFCC-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-pentene is a chemical compound with the CAS Number: 41182-50-7 . It is a colorless to yellow liquid and is used as a synthetic reagent . It has a molecular weight of 163.06 .


Synthesis Analysis

5-Bromo-2-methyl-2-pentene is used in the synthesis of various compounds. It has been used in the formation of sesqueterpenoid . It is also employed in the preparation of geranlol-3-14C . Further, it is used in the preparation of penifulvin A, which is a sesquiterpenoid with a novel dioxa-fenestrane structure .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-1-pentene contains both double bonds and bromine atoms . The InChI code for this compound is 1S/C6H11Br/c1-6(2)4-3-5-7/h1,3-5H2,2H3 . The SMILES string representation is C\C©=C\CCBr .


Physical And Chemical Properties Analysis

5-Bromo-2-methyl-1-pentene has a density of 1.2±0.1 g/cm^3 . Its boiling point is 150.4±9.0 °C at 760 mmHg . The compound has a vapour pressure of 4.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.1±3.0 kJ/mol . The flash point is 41.2±10.2 °C . The index of refraction is 1.460 .

Scientific Research Applications

Radiolabeling Studies: Geraniol-3-14C

In radiolabeling experiments, 5-Bromo-2-methyl-1-pentene finds application in the preparation of geraniol-3- . Geraniol is a monoterpene alcohol commonly found in essential oils, and its radiolabeled form (geraniol-3-14C) allows scientists to track metabolic pathways, study enzymatic reactions, and investigate cellular transport mechanisms. This application is particularly relevant in pharmacology and environmental science.

Safety and Hazards

5-Bromo-2-methyl-1-pentene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Bromo-2-methyl-1-pentene is primarily used as a synthetic reagent . Its primary targets are organic molecules that it can react with to form new compounds. It is particularly useful in the formation of sesquiterpenoids , a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .

Mode of Action

The compound interacts with its targets through chemical reactions. One such reaction is free radical bromination . In this reaction, the bromine atom in the 5-Bromo-2-methyl-1-pentene molecule can be substituted with a hydrogen atom from another molecule, forming a new compound . This reaction is facilitated by the presence of a catalyst .

Biochemical Pathways

The exact biochemical pathways affected by 5-Bromo-2-methyl-1-pentene depend on the specific reactions it is involved in. For instance, in the formation of sesquiterpenoids , it may be involved in the mevalonate pathway, which is the metabolic pathway that produces terpenes and steroids.

Result of Action

The molecular and cellular effects of 5-Bromo-2-methyl-1-pentene’s action depend on the specific reactions it is involved in. For example, it is employed in the preparation of geranlol-3-14C and penifulvin A , a sesquiterpenoid with a novel dioxa-fenestrane structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methyl-1-pentene. For instance, the presence of a catalyst can speed up its reactions . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

5-bromo-2-methylpent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDPGMGRNPDFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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